![molecular formula C15H9F3N2OS B2522644 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-63-8](/img/structure/B2522644.png)
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Description
“3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound that has been the subject of various studies. It is a part of the thieno[2,3-d]pyrimidine compounds, which are of increasing interest in drug design and medicinal chemistry . These compounds have shown potential in inhibiting the proliferation of cells expressing folate receptors .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones, which includes “3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide”, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of “3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is complex, with a phenyl ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine-2-carboxamide group . X-ray crystallographic structures were obtained for similar compounds with human GARFTase .Chemical Reactions Analysis
The chemical reactions involving “3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” are complex and involve several steps. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent . Its unique structure and trifluoromethyl substitution make it an intriguing candidate for inhibiting cancer cell growth. Studies have investigated its effects on specific cancer types, such as breast, lung, and colon cancers .
- The compound’s structure suggests that it could interact with folate receptors. Folate receptors are overexpressed in certain cancer cells, making them attractive targets for drug delivery. Investigating the binding affinity and selectivity of this compound toward folate receptors is an active area of research .
- Some studies have explored the anti-inflammatory potential of this compound. Its thieno[3,2-b]pyridine core may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- The trifluoromethyl group and thieno[3,2-b]pyridine scaffold could contribute to neuroprotective properties. Researchers have investigated its impact on neuronal cell viability, oxidative stress, and neuroinflammation .
- Thieno[3,2-b]pyridine derivatives have been studied for their semiconducting properties. This compound may find applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-deficient nature and extended π-conjugation make it interesting for electronic devices .
- Beyond biological applications, researchers have explored the compound’s potential in materials science. Its unique structure could lead to novel materials with specific optical, electronic, or mechanical properties. Investigations into its use as a building block for functional materials are ongoing .
Anticancer Agents
Folate Receptor Targeting
Anti-Inflammatory Properties
Neuroprotective Effects
Organic Electronics
Materials Science
properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)9-6-10-12(20-7-9)11(13(22-10)14(19)21)8-4-2-1-3-5-8/h1-7H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKUTJQWOHHKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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